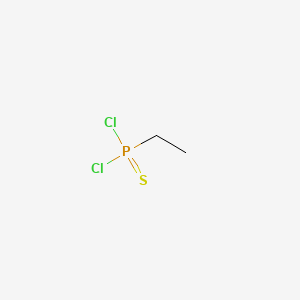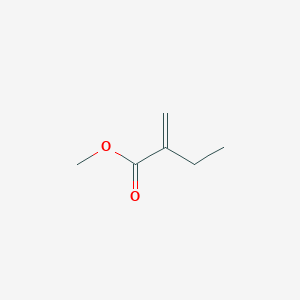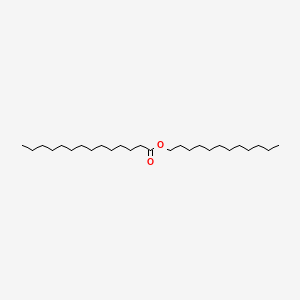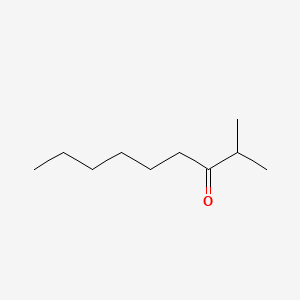
Benzene-1,2,3,4-tetracarboxylic acid
Overview
Description
It is a white to light yellow crystalline powder that is soluble in alcohol and slightly soluble in ether and water . This compound is notable for its four carboxylic acid groups attached to a benzene ring, making it a versatile ligand in coordination chemistry and a valuable building block in various industrial applications .
Mechanism of Action
Target of Action
Benzene-1,2,3,4-tetracarboxylic acid, also known as Pyromellitic Acid, primarily targets the enzyme Fumarate hydratase class II in Escherichia coli . This enzyme plays a crucial role in the TCA cycle, a key metabolic pathway that provides energy through the oxidation of acetyl-CoA.
Mode of Action
It is known to form coordination polymers when reacted with certain metal salts . In these polymers, the organic moiety of the compound links together 1D metal-carboxylate chains, forming a 3D coordination polymer .
Biochemical Pathways
This compound is extensively used as a ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) and coordination polymers . These structures can have various applications, including gas storage, catalysis, and drug delivery. The compound can also be used to prepare supramolecular hydrogels by synthesizing gelators reacting with 4-hydroxy pyridine .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. For instance, in the formation of coordination polymers, the compound contributes to the creation of complex 3D structures with potential applications in various fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the formation of coordination polymers is typically carried out under solvothermal conditions . Additionally, the compound’s reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a structure-directing agent to produce high aspect ratio nanotubes .
Cellular Effects
Its role in the formation of nanotubes suggests that it may influence cellular structures and processes .
Molecular Mechanism
It is known to interact with other molecules to form complex structures, such as metal-organic frameworks and coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,3,4-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate or nitric acid . Another method includes the direct solution-phase condensation of benzene-1,2,3,4-tetracarboxylic acids with primary amines in an acetic acid solvent . Additionally, microwave-assisted synthesis has been employed to prepare compounds with sterically demanding groups at the nitrogen atoms of the imides .
Industrial Production Methods
In industrial settings, this compound is often produced by the catalytic oxidation of durene. This process typically involves the use of a catalyst such as vanadium pentoxide (V₂O₅) and an oxidizing agent like air or oxygen at elevated temperatures . The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form benzene-1,2,3,4-tetracarboxylic dianhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid or ethanol .
Major Products
Major products formed from these reactions include benzene-1,2,3,4-tetracarboxylic dianhydride, benzene-1,2,3,4-tetracarboxylic diimides, and various substituted derivatives .
Scientific Research Applications
Benzene-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid:
Benzene-1,2,4-tricarboxylic acid:
Uniqueness
Benzene-1,2,3,4-tetracarboxylic acid is unique due to its four carboxylic acid groups positioned in a way that allows for the formation of highly stable and versatile coordination complexes . This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
IUPAC Name |
benzene-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAIEATUVJFSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197218 | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-73-3 | |
| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-n-(7-oxo-7h-benzo[e]perimidin-6-yl)benzamide](/img/structure/B1605748.png)



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1605757.png)
